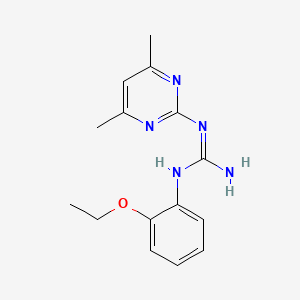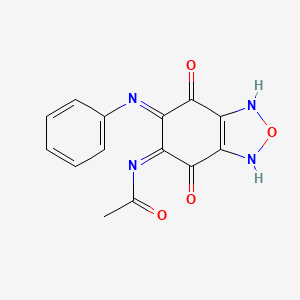![molecular formula C22H15N3O3 B5910359 2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)
2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazolinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of 2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone involves the modulation of various signaling pathways in the cell. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. Moreover, it induces cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also increases the expression of antioxidant enzymes such as SOD and catalase. Moreover, it induces cell cycle arrest and apoptosis in various cancer cell lines.
実験室実験の利点と制限
The advantages of using 2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized using simple chemical reactions and can be modified to improve its pharmacological properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability under certain conditions.
将来の方向性
The future directions for the research on 2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone include the development of more potent and selective analogs with improved pharmacological properties. Moreover, the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress, need to be further explored. The mechanism of action of this compound also needs to be further elucidated to identify new targets for drug development.
合成法
The synthesis of 2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone involves the condensation reaction between 2-nitrostyrene and 2-aminobenzophenone in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of the reaction can be improved by optimizing the reaction conditions, including the ratio of reactants, the concentration of the catalyst, and the reaction time.
科学的研究の応用
2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, it has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-22-18-11-5-6-12-19(18)23-21(24(22)17-9-2-1-3-10-17)15-14-16-8-4-7-13-20(16)25(27)28/h1-15H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMULSHTZXNDV-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)






![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)